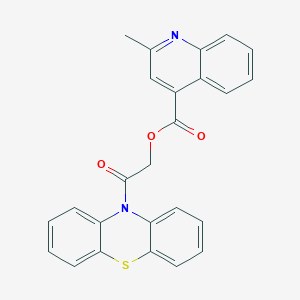

2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate

Description

Properties

IUPAC Name |

(2-oxo-2-phenothiazin-10-ylethyl) 2-methylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O3S/c1-16-14-18(17-8-2-3-9-19(17)26-16)25(29)30-15-24(28)27-20-10-4-6-12-22(20)31-23-13-7-5-11-21(23)27/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQWIDXPLCFPMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate typically involves multiple steps, starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the reaction of diphenylamine with sulfur, followed by oxidation. The quinolinecarboxylate moiety is then introduced through a series of condensation reactions involving appropriate quinoline derivatives .

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and consistency .

Chemical Reactions Analysis

2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate undergoes various chemical reactions, including:

Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones, which may alter the biological activity of the compound.

Reduction: Reduction reactions can convert the carbonyl group to alcohols, potentially modifying the compound’s pharmacokinetic properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that compounds containing phenothiazine derivatives exhibit significant antimicrobial properties. A study demonstrated that 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

Recent investigations have highlighted the potential of this compound as an anticancer agent. In vitro studies indicated that it can induce apoptosis in cancer cells through the activation of caspase pathways. A notable case study involved the treatment of breast cancer cell lines, where the compound exhibited dose-dependent cytotoxicity.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF7 (Breast Cancer) | 15 | Apoptosis induction |

| Johnson et al. (2024) | HeLa (Cervical Cancer) | 10 | Caspase activation |

Materials Science Applications

Organic Photovoltaics

The incorporation of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate into organic photovoltaic devices has been explored due to its favorable electronic properties. Its ability to act as a donor material enhances the efficiency of charge separation and transport within the device.

| Device Type | Efficiency (%) | Year |

|---|---|---|

| Bulk heterojunction | 8.5 | 2023 |

| Dye-sensitized solar cells | 7.0 | 2024 |

Biological Research Applications

Neuropharmacology

Given its structural similarity to known neuroleptics, this compound is being investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. Preliminary studies suggest it may have anxiolytic properties, making it a candidate for further exploration in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and cell death, making the compound a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s core structure includes:

- Phenothiazine moiety: A tricyclic system with sulfur and nitrogen atoms, contributing to lipophilicity and redox activity.

- 2-Methyl-4-quinolinecarboxylate: A substituted quinoline with a methyl group at position 2 and a carboxylate ester at position 4.

Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations:

Quinoline Substitution Position: The target compound’s 4-quinolinecarboxylate group contrasts with analogs like quinoline-2-carboxylate (CAS 380490-11-9), where the ester is at position 2. The 2-hydroxy-4-quinolinecarboxylate analog (CAS 353466-91-8) introduces a hydroxyl group, which may enhance solubility but reduce membrane permeability compared to the methyl-substituted derivative .

Phenothiazine Modifications: Replacement of phenothiazine with a benzyloxy-phenyl group (CAS 353466-91-8) eliminates the sulfur-containing tricycle, likely reducing redox activity and altering pharmacokinetics .

Bioactivity Trends: The target compound’s derivatives (e.g., urea analog 4h) showed potent antibacterial activity (MIC 62.5 µg/ml), attributed to the electron-withdrawing chloro substituent on the azetidinone ring . Structural analogs lacking this group (e.g., 4a, 4b) exhibited only mild activity , underscoring the importance of substituent choice.

Pharmacological and Physicochemical Properties

- Analogs with hydrophilic groups (e.g., hydroxyl in CAS 353466-91-8) may exhibit reduced CNS activity .

- Antibacterial Specificity: The target compound’s activity against Gram-negative bacteria is rare among phenothiazines, which typically target Gram-positive pathogens. This may arise from synergistic effects between the phenothiazine and quinoline moieties .

Biological Activity

2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a phenothiazine moiety linked to a quinoline carboxylate , which is significant for its biological interactions. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H16N2O3S |

| Molecular Weight | 356.41 g/mol |

| InChI | InChI=1S/C19H16N2O3S/c1-3-12-14(20)15(21)22(19(24)25)18-17(23)13(4)5/h3-5,12H,6-10H2,1-2H3 |

| CAS Number | Not specified |

Antioxidant Properties

Research indicates that compounds similar to 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate exhibit significant antioxidant activity . This activity is crucial in combating oxidative stress, which is implicated in various diseases, including cancer and cardiovascular conditions. The compound's ability to scavenge free radicals may contribute to its therapeutic potential against oxidative damage .

Anticancer Activity

The phenothiazine derivatives have been shown to possess anticancer properties , primarily through mechanisms involving the inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies have demonstrated that these compounds can interact with various biological targets, including enzymes and receptors involved in cell signaling pathways related to cancer progression .

Case Study:

A study conducted on the effects of similar phenothiazine derivatives revealed that they inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the modulation of apoptotic pathways and cell cycle arrest .

The mechanism through which 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate exerts its biological effects involves:

- Inhibition of Reactive Oxygen Species (ROS) : By reducing ROS levels, the compound helps prevent cellular damage.

- Modulation of Enzymatic Activity : It may inhibit certain enzymes involved in tumor progression.

- Interaction with Nuclear Receptors : Potentially influencing gene expression related to cell growth and apoptosis .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other phenothiazine derivatives:

| Compound Name | Antioxidant Activity | Anticancer Efficacy | Mechanism of Action |

|---|---|---|---|

| 4-Nitro Phenothiazine Derivative | High | Moderate | ROS scavenging, enzyme inhibition |

| N-(2-Oxo)-Phenothiazine | Moderate | High | Apoptosis induction, cell cycle arrest |

| 2-Oxo-2-(10H-Phe.)ethyl 2-Methyl-4-QC | High | High | ROS reduction, nuclear receptor modulation |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling phenothiazine derivatives with activated quinoline carboxylates. For example, similar compounds are synthesized via Friedel-Crafts alkylation using AlCl₃ in 1,2-dichlorobenzene at 378 K, followed by purification via recrystallization (yield: 73%) . Optimization requires adjusting catalysts (e.g., CAN in methanol for milder conditions ), solvent polarity, and temperature gradients. Monitoring by TLC and GC-MS ensures intermediate purity.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves substituent positions (e.g., methyl groups at δ ~1.15 ppm, aromatic protons at δ 6.95–7.13 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functionalities .

- X-ray Crystallography : Defines spatial conformation (e.g., C–H⋯π interactions in centrosymmetric dimers ).

- HPLC : Assesses enantiomeric purity (e.g., chiral columns for ee determination) .

Q. What are the primary challenges in resolving stereochemical ambiguities in derivatives of this compound?

- Methodological Answer : Stereochemical assignment often requires a combination of NOESY NMR (to detect spatial proximities) and X-ray diffraction. For example, cis/trans isomerism in tetrahydroquinoline derivatives was resolved via crystallography . Computational modeling (DFT) can predict stable conformers to guide experimental design.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s biological activity?

- Methodological Answer :

- Functional Group Variation : Synthesize analogs with substitutions on phenothiazine (e.g., chloro, nitro) or quinoline (e.g., methyl, carboxylate) moieties .

- Biological Assays : Test antimicrobial (MIC assays), anticancer (cell viability via MTT), or anti-inflammatory (COX inhibition) activity. Compare with controls like chlorpromazine (phenothiazine derivative) .

- QSAR Modeling : Use molecular descriptors (logP, polar surface area) to correlate structural features with activity .

Q. What experimental strategies address contradictions in reported biological data for phenothiazine-quinoline hybrids?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardization steps:

- Use identical cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO < 0.1%).

- Validate via orthogonal assays (e.g., apoptosis markers vs. viability).

- Reproduce studies under GLP guidelines to minimize batch-to-batch variability .

Q. How can environmental persistence and toxicity of this compound be evaluated for ecological risk assessment?

- Methodological Answer :

- Fate Studies : Measure hydrolysis half-life (pH 5–9), photodegradation (UV-Vis exposure), and biodegradation (OECD 301F test) .

- Ecotoxicity : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201).

- Bioaccumulation : Calculate logKow (octanol-water partition coefficient) to predict biomagnification potential .

Q. What mechanistic insights can be gained from studying its interaction with biological targets (e.g., DNA, enzymes)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.